molecular formula C17H18N4O2 B7160190 N-(3-ethyl-1-methylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide

N-(3-ethyl-1-methylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide

Cat. No.: B7160190
M. Wt: 310.35 g/mol
InChI Key: MQODADLHDYLIFR-UHFFFAOYSA-N
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Description

N-(3-ethyl-1-methylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and a pyridine ring

Properties

IUPAC Name

N-(3-ethyl-1-methylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-4-13-15(10-21(3)20-13)19-17(22)12-7-8-14(18-11(12)2)16-6-5-9-23-16/h5-10H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODADLHDYLIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(=O)C2=C(N=C(C=C2)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-ethyl-1-methylpyrazole, furan-2-carboxylic acid, and 2-methylpyridine-3-carboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide would involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Optimizing Reaction Temperature and Time: Ensuring the reactions occur at optimal temperatures and for sufficient durations to maximize product formation.

    Purification Techniques: Utilizing techniques such as recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it into a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Biological Probes: It can be used as a probe to study biological processes at the molecular level.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Pharmacokinetics: Studies are being conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-ethyl-1-methylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular processes. For example, if the compound inhibits an enzyme involved in inflammation, it can reduce inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1-phenylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.

    N-(3-ethyl-1-methylpyrazol-4-yl)-6-(thiophen-2-yl)-2-methylpyridine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(3-ethyl-1-methylpyrazol-4-yl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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